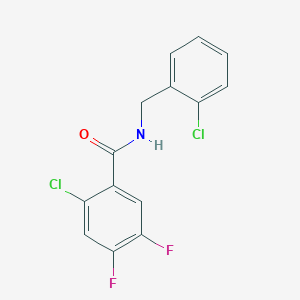

5-chloro-3-(2-fluorobenzyl)-1,3-benzoxazol-2(3H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related compounds often involves multi-step procedures including reductive amination, cyclization, N-alkylation, and chlorination processes. A notable example is the automated synthesis of a nonpeptide CCR1 antagonist, illustrating complex synthesis pathways for similar chemical entities (Mäding et al., 2006). These methodologies can potentially be adapted or serve as inspiration for synthesizing the subject compound.

Molecular Structure Analysis

Molecular structure analysis of compounds with similar frameworks involves X-ray crystallography, spectral analysis (IR, 1H NMR, and EI mass spectral analysis), and theoretical studies (DFT calculations, HOMO–LUMO analysis) to confirm structure and investigate intramolecular interactions (Özbey et al., 2004). These studies provide a deep understanding of the electronic structure, geometry, and potential reactivity of such compounds.

Chemical Reactions and Properties

Chemical reactions and properties of similar compounds are often characterized by their reactivity towards various chemical agents, demonstrating a range of chemical transformations such as condensation, cyclization, and substitution reactions. For example, the reaction of 5-fluorobenzimidazolyl-2-thione with chloroacetic acid to synthesize thiazolo[3,2-a]benzimidazol-3(2-H)-ones showcases the versatility of related compounds in undergoing heterocyclic transformations (Pujari et al., 1990).

Aplicaciones Científicas De Investigación

Quantum Mechanical Studies of Aromatic Halogen-Substituted Compounds

A study conducted by Mary et al. (2019) explored the quantum mechanical properties of aromatic halogen-substituted bioactive sulfonamidobenzoxazole compounds, including analysis on their light harvesting efficiencies. This research suggests potential applications in developing novel inhibitor molecules for enzymes like Topoisomerase II and designing new dye-sensitized solar cells (DSSCs) due to the compounds' light harvesting capabilities (Mary et al., 2019).

Antimicrobial Activity

Synthesis and Biological Evaluation of Novel Antimicrobial Agents

Fang et al. (2016) designed and synthesized a series of 5-fluorouracil benzimidazoles showing significant antimicrobial activities. A specific derivative demonstrated remarkable activities against various strains, indicating these compounds' potential as new antimicrobial agents (Fang et al., 2016).

π-Hole Tetrel Bonding Interactions

π-Hole Tetrel Bonding in Ethyl 2-Triazolyl-2-Oxoacetate Derivatives

Ahmed et al. (2020) reported the synthesis, characterization, and analysis of π-hole tetrel bonding interactions in ethyl 2-triazolyl-2-oxoacetate derivatives. These interactions have implications for understanding molecular assembly and designing novel compounds with specific interaction capabilities (Ahmed et al., 2020).

Cationic Cyclic Carbene Complexes

Cationic Cyclic Carbene Complexes of Metals

Research by Fraser et al. (1974) into cationic cyclic carbene complexes of iridium(III), nickel(II), palladium(II), and platinum(II) revealed the formation of such complexes via reactions of 2-chloro-derivatives of benzoxazole. This study provides insights into the synthesis and properties of metal complexes that could have various industrial and research applications (Fraser et al., 1974).

Anticancer Agents

Novel Aplysinopsin Analogs as Anticancer Agents

A study by Penthala et al. (2011) focused on the synthesis and in vitro evaluation of novel benzyl aplysinopsin analogs as potential anticancer agents. They identified compounds with significant cytotoxicity against melanoma and ovarian cancer cells, highlighting the potential of these analogs in anticancer drug development (Penthala et al., 2011).

Propiedades

IUPAC Name |

5-chloro-3-[(2-fluorophenyl)methyl]-1,3-benzoxazol-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9ClFNO2/c15-10-5-6-13-12(7-10)17(14(18)19-13)8-9-3-1-2-4-11(9)16/h1-7H,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXRKQUCASRYLBO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN2C3=C(C=CC(=C3)Cl)OC2=O)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9ClFNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(1-benzyl-1H-pyrazol-4-yl)methyl]-2-methylimidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5577910.png)

![methyl 2-[({5-[(methylamino)carbonyl]-3-thienyl}sulfonyl)amino]benzoate](/img/structure/B5577927.png)

![N-{[(3,4-dichlorophenyl)amino][(4,6-dimethyl-2-pyrimidinyl)amino]methylene}-N'-phenylthiourea](/img/structure/B5577939.png)

![6-[4-(cyclopentylcarbonyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5577946.png)

![2-[5-(2-methyltetrahydrofuran-2-yl)-3-(2-methyl-1,3-thiazol-4-yl)-1H-1,2,4-triazol-1-yl]benzoic acid](/img/structure/B5577957.png)

![4-[(4-methylphenyl)(methylsulfonyl)amino]-N-(2-pyridinylmethyl)butanamide](/img/structure/B5577981.png)

![N,N'-{[4-(benzyloxy)-3-methoxyphenyl]methylene}diacetamide](/img/structure/B5577999.png)

![9-(5-isopropyl-2-methyl-3-furoyl)-2-(tetrahydrofuran-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5578000.png)

![3-{1-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-2-pyrrolidinyl}pyridine](/img/structure/B5578009.png)